molecular formula C12H13FN2O B2620646 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol CAS No. 400065-46-5

1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol

Cat. No.: B2620646
CAS No.: 400065-46-5
M. Wt: 220.247
InChI Key: HFIIXKCSPUZGFN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 3-propyl-1H-pyrazole-5-carboxylic acid.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the process.

    Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol and 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol.

    Uniqueness: The presence of the fluorophenyl group and the propyl group at specific positions gives it unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXPCFSFMKVOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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